Mono-2-ethyl-5-hydroxyhexyl phthalate

Biomonitoring DEHP exposure assessment Urinary metabolite quantification

Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP), CAS 40321-99-1, is a phthalic acid monoester formed by formal condensation of one carboxy group of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol. It is the most abundant urinary metabolite of di(2-ethylhexyl) phthalate (DEHP), the dominant plasticizer used in polyvinyl chloride (PVC) products, and serves as a critical biomarker for human DEHP exposure assessment.

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
CAS No. 40321-99-1
Cat. No. B134459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-2-ethyl-5-hydroxyhexyl phthalate
CAS40321-99-1
SynonymsMono-2-ethyl-5-hydroxyhexyl Phthalate;  1,2-Benzenedicarboxylic Acid Mono(2-ethyl-5-hydroxyhexyl) Ester;  1,2-Benzenedicarboxylic Acid 1-(2-Ethyl-5-hydroxyhexyl) Ester;  5-OH-MEHP;  MEHHP; 
Molecular FormulaC16H22O5
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESCCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)
InChIKeyRYPQSGURZSTFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP, CAS 40321-99-1): Procurement-Grade Profile of the Predominant DEHP Biomarker Metabolite


Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP), CAS 40321-99-1, is a phthalic acid monoester formed by formal condensation of one carboxy group of phthalic acid with the primary hydroxy group of 2-ethylhexane-1,5-diol [1]. It is the most abundant urinary metabolite of di(2-ethylhexyl) phthalate (DEHP), the dominant plasticizer used in polyvinyl chloride (PVC) products, and serves as a critical biomarker for human DEHP exposure assessment [2]. MEHHP is a secondary oxidized metabolite generated via ω-oxidation of mono(2-ethylhexyl) phthalate (MEHP), and is classified as a human urinary and xenobiotic metabolite [3]. The compound exists as a mixture of diastereomers due to the presence of two chiral centers in the 2-ethyl-5-hydroxyhexyl side chain, a structural feature that distinguishes it from its non-hydroxylated analog MEHP and has implications for analytical reference standard procurement .

Why Generic DEHP Metabolite Substitution Fails: Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP) vs. MEHP and MEOHP in Exposure Biology


DEHP metabolites are not interchangeable in biomonitoring or toxicological research. Although MEHP, MEHHP, and MEOHP all originate from the same parent diester, they exhibit distinct toxicokinetic profiles, biomarker properties, and biological activities that preclude generic substitution. Urinary MEHHP concentrations are approximately 10-fold higher than MEHP levels in population studies, making MEHHP a far more sensitive and reliable exposure biomarker [1]. MEHHP and MEOHP cannot be formed artifactually by serum esterase-mediated hydrolysis of DEHP contamination during sample collection, whereas MEHP can, rendering MEHHP a more selective measure of true systemic DEHP exposure [2]. Critically, MEHP is positively associated with sperm DNA damage, while its oxidative metabolites MEHHP and MEOHP show associations in opposite directions, suggesting that further metabolism to MEHHP represents a detoxification pathway that lowers the internal burden of the bioactive toxicant MEHP [3]. These differences in abundance, contamination susceptibility, and biological activity directionality are substantial enough that substituting MEHHP with MEHP or MEOHP would produce fundamentally different—and potentially misleading—exposure and risk estimates.

Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP): Head-to-Head Quantitative Differentiation Evidence Against DEHP Metabolite Analogs


Urinary Biomarker Abundance: MEHHP vs. MEHP – 10-Fold Higher Concentrations in Human Biomonitoring

MEHHP is the most abundant DEHP metabolite in human urine, with concentrations consistently exceeding those of MEHP by approximately an order of magnitude. In a study of 127 paired human urine and serum samples, urinary levels of MEHHP and MEOHP were 10-fold higher than levels of MEHP [1]. In the NHANES 2007–2008 dataset, the geometric mean (GM) urinary concentration of MEHHP was 29.87 μg/L (99.73 nmol/L) compared to only 4.38 μg/L (15.70 nmol/L) for MEHP, representing a 6.8-fold difference in mass concentration and a 6.4-fold difference in molar concentration [2]. The fractional urinary excretion rate (FUE) of MEHHP (0.149) was 2.4-fold higher than that of MEHP (0.062), reflecting the preferential excretion of the oxidized metabolite [2]. In a controlled oral dosing study with deuterium-labelled DEHP, 24.7% of the administered dose was excreted as 5OH-MEHP compared to only 7.3% as MEHP after 44 hours—a 3.4-fold difference [3].

Biomonitoring DEHP exposure assessment Urinary metabolite quantification

Biomarker Selectivity: MEHHP Resistance to Ex Vivo Contamination vs. MEHP Susceptibility

A critical differentiator for biomarker selection is resistance to ex vivo contamination. DEHP is ubiquitous in laboratory and clinical environments (e.g., medical tubing, blood collection devices), and MEHP can be generated artifactually by serum esterase-mediated hydrolysis of DEHP contamination introduced during blood collection and storage. In contrast, MEHHP and MEOHP cannot be formed by serum enzymes from the hydrolysis of DEHP contamination [1]. This was explicitly confirmed by Kato et al. (2004), who concluded that concentrations of MEHHP and MEOHP in serum represent a more selective measure of true systemic DEHP exposure than MEHP, which may be confounded by external contamination [1]. The secondary metabolites (5OH-MEHP, 5oxo-MEHP, 5cx-MEPP, 2cx-MMHP) are collectively described as 'unsusceptible to contamination' [2].

Biomarker validation Sample integrity DEHP contamination control

Elimination Half-Life: MEHHP (10 h) vs. MEHP (5 h) – 2-Fold Longer Terminal Half-Life

The elimination kinetics of MEHHP differ substantially from those of MEHP. In a controlled human study with deuterium-labelled DEHP, half-life times in the second elimination phase (beginning 14–18 h post dose) were 5 h for MEHP compared to 10 h for both 5OH-MEHP (MEHHP) and 5oxo-MEHP—a 2-fold difference [1]. In the time window 36–44 h post dose, no decrease in excreted concentrations of 5OH-MEHP and 5oxo-MEHP was observed, indicating a prolonged terminal elimination phase not seen with MEHP [1]. The longer half-life of MEHHP means that a single urine sample captures a wider temporal window of exposure, with 5OH-MEHP and 5oxo-MEHP reflecting short-term exposure while 5cx-MEPP and 2cx-MMHP (half-lives 15–24 h) reflect longer-term exposure [2].

Toxicokinetics Elimination half-life Biomonitoring time window

PPARγ Ligand Activity: MEHHP Less Active than MEHP – Evidence of Detoxification Attenuation

MEHHP exhibits attenuated peroxisome proliferator-activated receptor (PPAR) ligand activity compared to its precursor MEHP. In an in vitro coactivator recruiting assay, MEHHP—the most abundant DEHP metabolite—was less active than MEHP as a PPAR ligand [1]. While MEHP is a known PPARγ activator with reported EC₅₀ values of 10.1 μM (mouse PPARγ) and 6.2 μM (human PPARγ) [2], the oxidative metabolism to MEHHP reduces PPAR ligand potency. This attenuation is consistent with the hypothesis that further metabolism of MEHP to MEHHP and MEOHP represents a detoxification pathway that lowers the biological activity of the phthalate [3]. MEHP, but not further oxidized metabolites, has been shown to bind productively to PPARγ in structural studies [4].

PPARγ Endocrine disruption Nuclear receptor activity

Sperm DNA Damage: Opposite Association Directions for MEHHP vs. MEHP – Evidence for a Detoxification Axis

A landmark study of 379 men from an infertility clinic revealed a critical directional divergence between MEHP and its oxidative metabolites in relation to sperm DNA damage. After adjustment for MEHHP, an interquartile range (IQR) increase in urinary MEHP was associated with a 17.3% increase in comet extent (95% CI: 8.7–25.7%), a 14.3% increase in tail distributed moment (95% CI: 6.8–21.7%), and a 17.5% increase in Tail% (95% CI: 3.5–31.5%) [1]. In contrast, the associations of sperm DNA damage with MEHHP and MEOHP were in opposite directions [2]. This led to the hypothesis that MEHP is the bioactive toxicant and that further metabolism to MEHHP/MEOHP lowers the internal burden of MEHP, thereby being protective against sperm DNA damage [2]. The percent of DEHP excreted as MEHP (%MEHP) was proposed as a phenotypic marker of metabolic susceptibility, with men having high %MEHP potentially at greater risk due to poor detoxification [2].

Male reproductive toxicity Sperm DNA integrity Phthalate metabolite risk stratification

Granulosa Cell Energy Metabolism: MEHHP Single-Compound vs. Phthalate Mixture Effects

A 2025 study using primary mouse granulosa cells compared the effects of MEHHP alone (0.22 μM and 22.0 μM) versus an epidemiologically relevant monophthalate mixture (2.0 μM and 200.0 μM) on cellular energy metabolism. MEHHP alone (22.0 μM) increased total ATP production rate at 24 h compared to control, but did not alter total ATP production after 72 h [1]. MEHHP did not alter expression of antioxidant enzymes, glycolytic enzymes, or glucose transporters compared to control. In contrast, the monophthalate mixture significantly increased expression of Ldha (200.0 μM, 72 h) and Glut1 (2.0 μM, 24 h) compared to control, and altered total ATP production rates at both 24 h and 72 h time points [1]. This indicates that MEHHP as a single agent produces a more limited and transient metabolic perturbation than the full phthalate mixture, which is relevant for experimental designs that require isolating the contribution of individual metabolites.

Female reproductive toxicity Granulosa cell metabolism ATP production

Mono-2-ethyl-5-hydroxyhexyl Phthalate (MEHHP): Evidence-Backed Research and Industrial Application Scenarios


Human Biomonitoring and Epidemiological Exposure Assessment of DEHP

MEHHP is the preferred urinary biomarker for population-level DEHP exposure assessment due to its ~7–10-fold higher urinary abundance compared to MEHP, near-universal detection rate (98.87% above LOD in NHANES), and inherent resistance to external DEHP contamination that can artifactually elevate MEHP levels during sample collection and storage [1][2]. Regulatory and public health studies, including NHANES and the European HBM4EU program, have adopted MEHHP as a core DEHP exposure biomarker for these reasons [3].

Male Reproductive Toxicology and Sperm DNA Damage Risk Stratification

MEHHP must be measured alongside MEHP to calculate %MEHP (the proportion of DEHP excreted as the non-oxidized monoester), a proposed phenotypic marker of metabolic susceptibility to phthalate-induced sperm DNA damage. Because MEHP and MEHHP show opposite associations with sperm DNA damage endpoints, researchers studying DEHP-mediated male reproductive toxicity must procure analytical reference standards for both metabolites to enable proper risk stratification [1][2].

Mechanistic Studies of PPAR-Mediated Endocrine Disruption and Detoxification Pathways

MEHHP serves as the key comparator compound for studies investigating how ω-oxidation of MEHP attenuates PPARγ activity. Its reduced PPAR ligand activity relative to MEHP makes it the appropriate tool for distinguishing primary MEHP-driven receptor effects from the attenuated activity of downstream oxidized metabolites, enabling dissection of the DEHP metabolic activation-to-detoxification axis [1][2].

Female Reproductive Toxicology: Ovarian Granulosa Cell Metabolic Perturbation Studies

MEHHP is the compound of choice for isolating the contribution of the hydroxylated DEHP metabolite to ovarian cellular toxicity. The 2025 study by Laws et al. demonstrated that MEHHP alone produces a distinct and transient metabolic perturbation profile (increased ATP production at 24 h only) compared to phthalate mixtures, supporting its use in single-compound mechanistic experiments designed to attribute specific ovarian effects to this predominant DEHP metabolite [1].

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